Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GNE-5729 is a potent and selective NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile. GNE-5729 had a very selective profile against various off-target ion channels with greater than a 100-fold selectivity over other NMDAR subtypes and greater than a 1000-fold selectivity over AMPAR. The improved pharmacokinetic profile and AMPAR selectivity make GNE-5729 a superior tool compound compare to GNE-0723 for testing the efficacy and safety of GluN2A potentiation.
GNE-495 is an orally bioavailable, potent, and selective MAP4K4 inhibitor (IC50 = 3.7 nM). In cell sprouting assays, it increases the number of protrusions. In a mouse model of oxygen-induced retinopathy, GNE-495 normalizes the percentage of pathological vessels and hemorrhagic areas. GNE-495 is a potent and selective MAP4K4 Inhibitor with efficacy in retinal angiogenesis. GNE-495 showed excellent potency and good PK and was used to demonstrate in vivo efficacy in a retinal angiogenesis model recapitulating effects that were observed in the inducible Map4k4 knockout mice. Mitogen-activated protein kinase kinase kinase kinase (MAP4K4, or HGK), and its homologues Misshapen and MIG-15 have been shown to regulate a multitude of biological processes, including embryonic development,metabolism, inflammation, neural regeneration, angiogenesis, and cancer.
GNE-6468 is a potent and selective RORc inverse agonist. GNE-6468 displayed >300-fold selectivity for RORc over the other ROR family members, PPARγ, and NRs in our cellular selectivity panel. The favorable potency, selectivity, and physiochemical properties of GNE-6468, in addition to its potent suppression of IL-17 production in human primary cells, support its use as chemical biology tools to further explore the role of RORc in human biology. The nuclear receptor (NR) retinoic acid receptor-related orphan receptor gamma (RORγ, RORc, or NR1F3) is a promising target for the treatment of autoimmune diseases. RORc is a critical regulator in the production of the pro-inflammatory cytokine interleukin-17.
GNE-6640 is an inhibitor of ubiquitin-specific protease 7 (USP7; IC50 = 0.75 µM). It is selective for USP7 over USP47 and USP5 (IC50s = 20.3 and >200 µM, respectively). GNE-6640 enhances ubiquitination of the USP7 substrate MDM2 in HCT116 colon cancer cells (IC50 = 0.23 µM) and reduces cell viability in a panel of 108 cell lines (IC50s = <10 µM for all). GNE-6640 (10-70 µM) enhances apoptosis induced by doxorubicin or cisplatin in MCF-7 and U2OS cancer cells, respectively. GNE-6640 is a novel selective USP7 inhibitor, inducing tumor cell death. GNE-6640 enhances cytotoxicity with chemotherapeutic agents and targeted compounds, including PIM kinase inhibitors.
GNE-617 is a potent inhibitor of nicotinamide phosphoribosyltransferase (Nampt; IC50 = 5 nM). It has antiproliferative activity in U251 glioblastoma, HT-1080 fibrosarcoma, PC3 prostate, MiaPaCa2 pancreatic, and HCT116 colon cancer cell lines (IC50s = 1.8, 2.1, 2.7, 7.4, and 2.0 nM, respectively). In a U251 mouse xenograft model, GNE-617 (25 mg/kg once per day) led to rapid tumor regression. GNE-617 is a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor with IC50 value of 5nM. Prolonged inhibition of nicotinamide phosphoribosyltransferase (NAMPT) is a strategy for targeting cancer metabolism.